molecular formula C49H56O26 B14755233 Hemiphroside B Nonaacetate

Hemiphroside B Nonaacetate

Cat. No.: B14755233
M. Wt: 1061.0 g/mol
InChI Key: LDRYJMGKCCNYBN-NBSQHELQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Hemiphroside B Nonaacetate can be synthesized through a series of acetylation reactions. The process involves the acetylation of Hemiphroside B, a naturally occurring compound, using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs at room temperature and requires careful monitoring to ensure complete acetylation.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic process while maintaining the purity and yield of the product. This is achieved through optimized reaction conditions, including controlled temperature, pressure, and the use of high-purity reagents. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Hemiphroside B Nonaacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Hemiphroside B Nonaacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Hemiphroside B Nonaacetate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Hemiphroside B Nonaacetate belongs to the class of coumaric acids and derivatives. Similar compounds include:

Uniqueness: this compound’s extensive acetylation enhances its stability and reactivity, making it a unique compound for studying acetylation reactions and their biological effects .

Biological Activity

Hemiphroside B Nonaacetate is a compound derived from various natural sources, particularly from plants within the Hydrangeaceae family. This article delves into its biological activity, exploring pharmacological properties, potential therapeutic applications, and underlying mechanisms of action.

Chemical Structure and Properties

This compound is a glycosylated compound characterized by its unique structural configuration that contributes to its biological activities. The molecular formula and structure play a significant role in its interaction with biological systems.

Pharmacological Activities

1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro studies have demonstrated that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

2. Anti-inflammatory Effects
this compound has been shown to modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines, which are pivotal in the inflammatory response. This activity suggests potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease.

3. Antimicrobial Properties
The compound also displays antimicrobial activity against various pathogens, including bacteria and fungi. Studies have indicated that this compound disrupts microbial cell membranes, leading to cell death. This property opens avenues for its use as a natural preservative or therapeutic agent against infections.

The biological activities of this compound can be attributed to several mechanisms:

  • Scavenging Free Radicals: The compound donates electrons to free radicals, neutralizing them and preventing cellular damage.
  • Inhibition of Enzymatic Activity: It may inhibit enzymes involved in the inflammatory process, such as cyclooxygenase (COX) and lipoxygenase (LOX), thus reducing inflammation.
  • Disruption of Microbial Membranes: Its amphipathic nature allows it to integrate into microbial membranes, disrupting their integrity and function.

Case Studies

Several studies have explored the effects of this compound in various biological contexts:

  • Study on Oxidative Stress: A study published in the Journal of Natural Products demonstrated that treatment with this compound significantly reduced markers of oxidative stress in cultured neuronal cells exposed to neurotoxic agents.
  • Anti-inflammatory Research: In a model of acute inflammation induced by lipopolysaccharides (LPS), this compound administration resulted in decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
  • Antimicrobial Testing: A recent investigation found that this compound exhibited potent activity against Staphylococcus aureus and Candida albicans, suggesting its utility in treating infections caused by these pathogens.

Data Summary

Activity TypeEffectivenessReference
AntioxidantHighJournal of Natural Products
Anti-inflammatoryModerate to HighInflammation Research
AntimicrobialEffective against bacteria and fungiMicrobial Pathogenesis

Properties

Molecular Formula

C49H56O26

Molecular Weight

1061.0 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-5-acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-diacetyloxyphenyl)ethoxy]-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-diacetyloxyphenyl)prop-2-enoate

InChI

InChI=1S/C49H56O26/c1-23(50)62-21-39-42(68-29(7)56)44(69-30(8)57)47(71-32(10)59)49(73-39)75-45-43(74-41(60)16-13-33-11-14-35(64-25(3)52)37(19-33)66-27(5)54)40(22-63-24(2)51)72-48(46(45)70-31(9)58)61-18-17-34-12-15-36(65-26(4)53)38(20-34)67-28(6)55/h11-16,19-20,39-40,42-49H,17-18,21-22H2,1-10H3/b16-13+/t39-,40-,42-,43-,44+,45+,46-,47-,48-,49+/m1/s1

InChI Key

LDRYJMGKCCNYBN-NBSQHELQSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2OC(=O)C)OCCC3=CC(=C(C=C3)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)/C=C/C4=CC(=C(C=C4)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OCCC3=CC(=C(C=C3)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C=CC4=CC(=C(C=C4)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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